molecular formula C20H24N6O2 B5025089 4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(4-morpholinyl)ethyl]-2-pyrimidinamine

4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(4-morpholinyl)ethyl]-2-pyrimidinamine

Cat. No. B5025089
M. Wt: 380.4 g/mol
InChI Key: OZTSECZUHNAKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, NMR, and elemental microanalysis . Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis.

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. For example, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, but the exact mechanism of action would depend on the specific derivative and its interactions with biological targets .

properties

IUPAC Name

4-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-27-18-4-2-3-17(13-18)26-15-16(14-23-26)19-5-6-21-20(24-19)22-7-8-25-9-11-28-12-10-25/h2-6,13-15H,7-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTSECZUHNAKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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